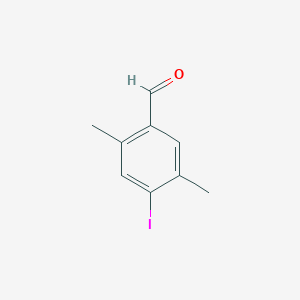

4-Iodo-2,5-dimethylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula C10H9IO. It is a yellow crystalline solid that is widely used in scientific research for various purposes. This compound is known for its unique properties and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Material Development The synthesis of 4-Iodo-2,5-dimethylbenzaldehyde has been explored due to its potential as a starting material for various chemical compounds. For instance, its synthesis was necessitated for the production of radioiodinated benzylideneanabaseine, a marker for detecting small cell lung carcinoma. The compound was synthesized from 2,4-dimethylbenzyl alcohol through a three-step process, achieving a 51% overall yield, showcasing its importance in synthetic organic chemistry and pharmaceutical research (Akula, Zhang, & Kabalka, 2002).

Catalysis and Chemical Reactions this compound plays a role in the development of catalysts and in facilitating various chemical reactions. For example, in the synthesis of unsymmetrically 2,5-disubstituted BODIPY dyes, derivatives of 2-Iodo-2,5-dimethylbenzaldehyde were utilized in a regioselective Knoevenagel condensation reaction, indicating its utility in creating dyes with significant applications in materials science and fluorescence microscopy (Niu, Ulrich, Retailleau, & Ziessel, 2011).

Biocatalysis The compound has found application in biocatalytic processes as well. A study described the use of a two-liquid phase concept to develop a whole cell biocatalytic system for the efficient oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, demonstrating its potential in biotechnological applications and the production of fine chemicals (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).

Material Properties and Analysis Research has also delved into the material properties and analysis of compounds related to this compound. For instance, studies on the vibrational frequencies of its isomers, 2,4- and 2,5-dimethylbenzaldehydes, have been reported, providing insights into their structural and electronic properties, which could be crucial for their application in various scientific and industrial fields (Venkoji, 1984).

properties

IUPAC Name |

4-iodo-2,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWCANJGUNVAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2969089.png)

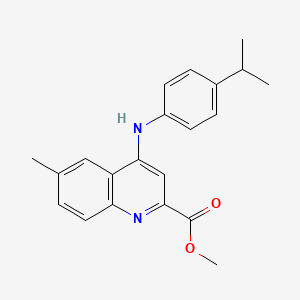

![(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2969093.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2969095.png)

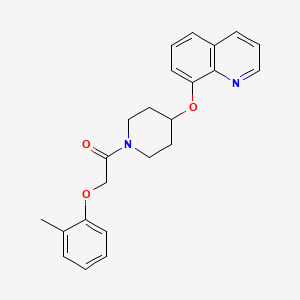

![Cyclobutyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2969097.png)

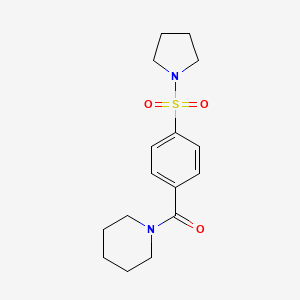

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)